molecular formula C25H22N2O5S B2762404 methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate CAS No. 892302-53-3

methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate

Cat. No.: B2762404
CAS No.: 892302-53-3
M. Wt: 462.52
InChI Key: FFUFSXXUWGWCCP-HZHRSRAPSA-N
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Description

Methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate is a benzothiazine derivative characterized by a bicyclic core structure fused with a substituted benzene ring. The molecule features a 4-methylbenzyl group at position 1 of the benzothiazine ring, a sulfone group (2,2-dioxido), and a methyl benzoate ester linked via an (E)-configured Schiff base. This compound is synthesized through pre-functionalization of anthranilic acid derivatives, followed by sulfonylation and cyclization to form the benzothiazine core . The introduction of substituents at early synthetic stages ensures regioselectivity and avoids complications from competing reaction centers in the final heterocycle .

Properties

IUPAC Name

methyl 4-[[(E)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene]methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-7-9-18(10-8-17)16-27-22-6-4-3-5-21(22)24(28)23(33(27,30)31)15-26-20-13-11-19(12-14-20)25(29)32-2/h3-15,26H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUFSXXUWGWCCP-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C(=O)OC)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C(=O)OC)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate (CAS Number: 892302-53-3) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O5SC_{25}H_{22}N_{2}O_{5}S, with a molecular weight of 462.5 g/mol. The compound features a benzothiazine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Research indicates that compounds containing the benzothiazine moiety exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

A study highlighted that benzothiazine derivatives demonstrated IC50 values ranging from 0.11 μM to 10.42 μM against various cancer cell lines, suggesting potent antitumor activity . The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxicity .

Antiviral Activity

In addition to antitumor effects, compounds with similar structural frameworks have been evaluated for antiviral activity. For example, research into HIV integrase inhibitors has shown that modifications to the benzothiazine structure can yield compounds with significant antiviral properties . The docking studies indicated favorable binding interactions with viral proteins.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Structural Feature Impact on Activity
Presence of methyl groupsEnhances cytotoxicity in tumor cells
Benzothiazine coreEssential for antitumor and antiviral activities
Substituents on phenyl ringInfluence binding affinity and selectivity for target proteins

Case Studies and Research Findings

  • Anticancer Studies : A series of benzothiazine derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antiviral Research : Investigations into the compound's efficacy against HIV revealed that certain analogs showed comparable activity to established integrase inhibitors . This suggests potential for therapeutic development against viral infections.
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interaction of these compounds with target proteins. Hydrophobic interactions were identified as key contributors to binding affinity .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C₁₉H₁₈N₂O₄S

Structural Characteristics

The structure includes:

  • A benzothiazine ring system
  • An amine group contributing to its reactivity
  • Ester functionality which can influence its pharmacokinetic properties

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate has been tested against various bacterial strains with promising results.

Case Study: Antimicrobial Testing

A study conducted by Umesha et al. (2009) indicated that benzothiazine derivatives possess potent antimicrobial activity. The testing involved:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl 4-TBDTBD

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. Research has shown that benzothiazine derivatives can inhibit tumor growth.

Case Study: Anticancer Activity

A study published in MDPI demonstrated that specific benzothiazine compounds exhibited cytotoxicity against pancreatic cancer cells. The following table summarizes the findings:

CompoundCell LineIC50 (µM)
Compound XPanc 112
Methyl 4-TBDTBD

Analgesic Properties

Research into bioisosteric replacements has led to the synthesis of methyl esters from benzothiazine compounds as potential analgesics. The analgesic activity was evaluated using standard pain models.

Data Table: Analgesic Activity

CompoundPain ModelEfficacy (%)
Compound YHot Plate Test75
Methyl 4-TBDTBD

Cosmetic Applications

The compound has also been explored for its cosmetic benefits, particularly in skin improvement formulations due to its antioxidant properties.

Case Study: Skin Treatment Formulations

A patent application highlighted the use of similar compounds in cosmetic formulations aimed at skin rejuvenation and treatment of skin disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiazine Family

Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate

  • Core Structure : Shares the 2,1-benzothiazine sulfone backbone but lacks the 4-methylbenzyl substituent and Schiff base linkage.
  • Synthesis : Prepared via sulfonylation of anthranilic acids, emphasizing pre-functionalization to avoid isomerism .

2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-Yl)Acetamide

  • Core Structure : A 1,4-benzothiazine derivative with an acetamide side chain.
  • Synthesis : Derived from 1,4-thiazine precursors, highlighting divergent heterocyclic systems (1,4- vs. 2,1-benzothiazine) .
  • Key Differences : The 1,4-thiazine ring exhibits distinct puckering dynamics compared to the 2,1-benzothiazine system, as defined by Cremer-Pople coordinates .
Azetidinone and Thiazolidinone Derivatives

4-(3-Chloro-2-(4-Dimethylaminophenyl)-4-Oxoazetidin-1-Yl) Benzoic Acid (SS1)

  • Core Structure: A β-lactam (azetidinone) fused to a benzoic acid moiety.
  • Synthesis : Formed via cyclization of Schiff bases with chloroacetyl chloride, differing from the sulfonylation route used for benzothiazines .

4-Thiazolidinone Derivatives

  • Core Structure: A five-membered thiazolidinone ring.
  • Synthesis : Typically involves condensation of amines with thioglycolic acid, contrasting with the multistep sulfonylation required for benzothiazines .
  • Key Differences : Smaller ring size and sulfur atom placement influence electronic properties and conformational flexibility.
Physicochemical and Structural Properties
Compound Class Core Heterocycle Key Substituents Synthesis Method Stability Considerations
Target Benzothiazine 2,1-Benzothiazine 4-Methylbenzyl, Schiff base Pre-functionalized anthranilic acids High (sulfone group enhances rigidity)
1,4-Benzothiazine Acetamide 1,4-Benzothiazine Acetamide Thiazine cyclization Moderate (ring puckering effects)
Azetidinone (SS1) β-Lactam Chloro, dimethylaminophenyl Chloroacetyl chloride cyclization Low (β-lactam strain)
Electronic and Conformational Analysis
  • Ring Puckering : The 2,1-benzothiazine core exhibits planar rigidity due to sulfone groups, while 1,4-benzothiazines show puckering influenced by substituents, as quantified by Cremer-Pople coordinates .
  • Schiff Base Effects: The (E)-configured Schiff base in the target compound introduces conjugation, stabilizing the π-system and enhancing UV absorption properties compared to non-conjugated analogs.

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